The Origin and Discovery of Fluopsin C: A Technical Guide
The Origin and Discovery of Fluopsin C: A Technical Guide
Introduction
Fluopsin C is a copper-containing secondary metabolite with potent, broad-spectrum antimicrobial and antitumor properties.[1] First identified in 1970, it has garnered renewed interest in recent years as a potential therapeutic agent in an era of increasing antimicrobial resistance.[1] This technical guide provides a comprehensive overview of the origin, discovery, biological activity, and biosynthesis of Fluopsin C, with a focus on the scientific data and experimental methodologies that have defined our understanding of this unique metalloantibiotic.
Discovery and Producing Microorganisms
Fluopsin C was first reported in 1970 as a "dark green antibiotic" isolated from the bacterium Pseudomonas MCRL 10107 and was initially designated as antibiotic YC 73.[1] It is primarily produced by bacteria of the Pseudomonas and Streptomyces genera.[1] The production of Fluopsin C is notably dependent on the presence of copper in the culture medium.[1]
A significant producer of Fluopsin C is the Pseudomonas aeruginosa LV strain.[2][3] This strain was isolated from a citrus canker lesion on an orange (Citrus sinensis cv. Valencia) in Astorga, Paraná, Brazil.[2]
Table 1: Known Fluopsin C-Producing Microorganisms
| Microorganism | Reference |
| Pseudomonas MCRL 10107 | [1] |
| Pseudomonas aeruginosa LV strain | [2][3] |
| Pseudomonas jinanesis | [4][5] |
| Streptomyces sp. | [1] |
Physicochemical and Spectroscopic Properties
Fluopsin C is characterized as a dark-green, thin, prismatic crystalline solid.[1] Early structural elucidation studies in the 1970s utilized techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy on the demetallated ligand, as the paramagnetic nature of the Cu(II) ion interferes with direct NMR analysis of the complex.[6]
Table 2: Physicochemical and Spectroscopic Data for Fluopsin C
| Property | Value/Description | Reference |
| Appearance | Dark-green, thin, prismatic crystals | [1] |
| Molecular Formula | C4H6CuN2O2S2 | |
| Molecular Weight | 241.79 g/mol | |
| UV-Vis λmax | Not explicitly detailed in search results | |
| Infrared (IR) Spectroscopy | Data not explicitly detailed in search results | [6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR data for the ligand have been obtained, but specific chemical shifts are not detailed in the provided search results. | [6] |
| Mass Spectrometry (m/z) | 152.9304 [M–C2H4NOS]+ | [6][7] |
Biological Activity
Fluopsin C exhibits a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[1] Its primary mechanism of action is believed to be the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[8]
Antimicrobial Activity
The minimum inhibitory concentration (MIC) of Fluopsin C has been determined for various pathogenic bacteria.
Table 3: Minimum Inhibitory Concentrations (MIC) of Fluopsin C Against Selected Bacteria
| Organism | Strain | MIC (µg/mL) | Reference |
| Klebsiella pneumoniae | ATCC 10031 | 4-fold increase from baseline after 21 passages | [2] |
| Klebsiella pneumoniae | Kpn-KPC 19 | 2.0 | [2][3] |
| Klebsiella pneumoniae | Kpn-KPC 19 | 8-fold increase from 2.0 after 21 passages | [2] |
| Escherichia coli | BW25113 | >10-fold lower than P. aeruginosa PAO1 | [7] |
| Bacillus subtilis | 168 | >10-fold lower than P. aeruginosa PAO1 | [7] |
| Pseudomonas aeruginosa | PAO1 | >70 | [6][9] |
| Acinetobacter baumannii | ATCC 19606 | 5.2 | [10] |
| Acinetobacter baumannii | AR0312 | 20.8 | [10] |
| Acinetobacter baumannii | XDR strains | 3.5 | [10] |
| Enterococcus faecium | ATCC 6569 | < 2.0 | [3] |
| Staphylococcus aureus | < 2.0 | [3] |
Cytotoxicity
Fluopsin C has demonstrated significant cytotoxicity against various cancer cell lines. However, its toxicity against normal cell lines is a consideration for its therapeutic potential.[4][5]
Table 4: Cytotoxicity (IC50) of Fluopsin C Against Mammalian Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µmol/L) | Reference |
| MCF-7 | Human breast adenocarcinoma | 6 | 2.9 | [4] |
| MCF-7 | Human breast adenocarcinoma | 12 | 1.6 | [4] |
| MCF-7 | Human breast adenocarcinoma | 24 | 0.9 | [4][5] |
| MD-MBA-231 | Human breast adenocarcinoma | 6 | 2.8 | [4] |
| MD-MBA-231 | Human breast adenocarcinoma | 12 | 1.9 | [4] |
| MD-MBA-231 | Human breast adenocarcinoma | 24 | 1.03 | [4][5] |
| HL7702 | Normal human hepatocytes | 24 | 2.7 | [4][5] |
| HMLE | Human mammary epithelial cells | 24 | 2.4 | [4][5] |
| LLC-MK2 | Monkey kidney epithelial cells | 24 | ~2 µg/mL (~8.3 µM) | [2] |
| Human Erythrocytes | Red blood cells | 24 | ~2 µg/mL (~8.3 µM) | [2] |
Experimental Protocols
Production of Fluopsin C
A general protocol for the production of Fluopsin C from P. aeruginosa LV strain is as follows:
-
Culture Medium: Prepare nutrient broth supplemented with 5 mg/L of copper chloride.[2][3]
-
Inoculation: Inoculate the medium with P. aeruginosa LV strain.
-
Incubation: Culture for 10 days.[2][3] The presence of copper is a trigger for Fluopsin C production.[1]
Extraction and Purification
The following is a general procedure for the extraction and purification of Fluopsin C from the culture supernatant:
-
Centrifugation: Centrifuge the bacterial culture at 9,000 rpm for 20 minutes at 4°C to separate the supernatant from the bacterial cells.[2][3]
-
Solvent Extraction: Extract the supernatant with an equal volume of dichloromethane.[2][3][7] The dichloromethane layer, which contains the dissolved Fluopsin C, is collected.[7]
-
Drying: Dry the dichloromethane extract by rotary evaporation under reduced pressure.[7]
-
Resuspension: Resuspend the dried extract in a 50/50 mixture of water and acetonitrile.[7]
-
Flash Chromatography: Purify the extract using flash chromatography with a silica gel 60 column. Elute with a solvent system of petroleum ether:dichloromethane:ethyl ether (65:25:10).[2][3]
-
High-Performance Liquid Chromatography (HPLC): Further purify the Fluopsin C fraction by preparative HPLC on a C18 column using a water to acetonitrile gradient.[7] A specific method involves a C18 column (5 µm, 4.6 mm x 250 mm) with a gradient of acidified ultrapure water (1% v/v acetic acid) to acetonitrile, with Fluopsin C eluting at approximately 14.3 minutes.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) can be determined using a broth microdilution method:
-
Preparation of Inoculum: Grow bacterial strains in Mueller-Hinton Broth (MHB) II overnight. Dilute the culture to the desired starting inoculum (e.g., 10^6 CFU/mL).
-
Serial Dilutions: Perform serial dilutions of Fluopsin C in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C overnight.
-
Determination of MIC: The MIC is the lowest concentration of Fluopsin C that inhibits visible bacterial growth (OD600 < 0.3).[7]
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of Fluopsin C can be assessed using the MTT assay:
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Fluopsin C for the desired time points (e.g., 6, 12, 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance.
Biosynthesis of Fluopsin C
The biosynthetic pathway of Fluopsin C in Pseudomonas aeruginosa has been elucidated and involves a five-enzyme pathway encoded by the flc gene cluster (PA3515–PA3519).[6][11][12] The biosynthesis starts from L-cysteine and involves a series of enzymatic reactions including lyases, iron-dependent enzymes, and a methyltransferase.[6][11][12]
Caption: Biosynthetic pathway of Fluopsin C.
Conclusion
Fluopsin C remains a compelling natural product with significant potential in the development of new antimicrobial and anticancer agents. Its unique copper-dependent biosynthesis and membrane-disrupting mechanism of action provide a foundation for further research and development. This guide has summarized the key technical aspects of its origin, discovery, and characterization to aid researchers in this endeavor. Further optimization of production and purification protocols, along with a more detailed investigation of its pharmacological properties, will be crucial for its potential clinical translation.
References
- 1. Fluopsin C: A Review of the Antimicrobial Activity against Phytopathogens | MDPI [mdpi.com]
- 2. Fluopsin C for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fluopsin C for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 4. Fluopsin C induces oncosis of human breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluopsin C induces oncosis of human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of fluopsin C, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Frontiers | Determining the Targets of Fluopsin C Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of fluopsin C, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of fluopsin C, a copper-containing antibiotic from Pseudomonas aeruginosa [escholarship.org]


